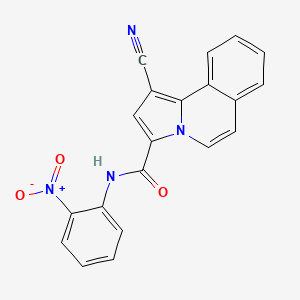
(5E)-3-butyl-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-Butyl-5-(4-methoxybenzylidene)rhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. The compound’s structure consists of a rhodanine core with a butyl group at the nitrogen atom and a methoxybenzylidene group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-butyl-5-(4-methoxybenzylidene)rhodanine typically involves the condensation of rhodanine with 4-methoxybenzaldehyde in the presence of a base, such as sodium acetate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 3-N-butyl-5-(4-methoxybenzylidene)rhodanine are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-N-butyl-5-(4-methoxybenzylidene)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted rhodanine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-N-butyl-5-(4-methoxybenzylidene)rhodanine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and pathways involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells by targeting mitochondrial pathways and disrupting cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-5-(3,4-dimethoxybenzylidene)rhodanine
- 3-Butyl-5-(2,3,4-trimethoxybenzylidene)rhodanine
- 5-(3,4-Dimethoxybenzylidene)rhodanine
- 5-(2,3-Dimethoxybenzylidene)rhodanine
Uniqueness
3-N-butyl-5-(4-methoxybenzylidene)rhodanine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the butyl group at the nitrogen atom and the methoxybenzylidene group at the 5-position enhances its anticancer properties compared to other rhodanine derivatives .
Properties
Molecular Formula |
C15H17NO2S2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H17NO2S2/c1-3-4-9-16-14(17)13(20-15(16)19)10-11-5-7-12(18-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3/b13-10+ |
InChI Key |
QFFDVMIFSYNYEE-JLHYYAGUSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=CC=C(C=C2)OC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


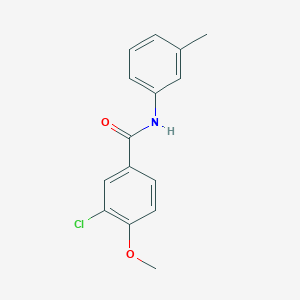

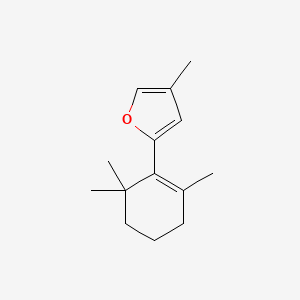
![4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one](/img/structure/B11945154.png)

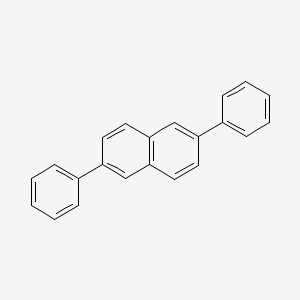
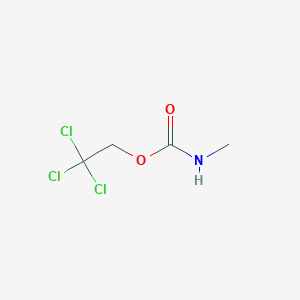
![4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid](/img/structure/B11945181.png)

![5-[(3-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11945191.png)

